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Compound Name: Gold trisulfide
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical

techniques employed in the characterization of amorphous gold(III) sulfide (Au2S3).

Understanding the atomic-level structure and properties of this material is crucial for its

application in various fields, including catalysis and biomedicine.

Structural Characterization
The amorphous nature of Au2S3, lacking long-range crystalline order, necessitates the use of

specialized techniques to probe its short- and medium-range atomic arrangement.

Pair Distribution Function (PDF) Analysis
Pair Distribution Function (PDF) analysis is a powerful technique for studying the local structure

of amorphous materials. It provides a histogram of interatomic distances, revealing information

about bond lengths and coordination numbers.[1] PDF can be performed using X-ray, neutron,

or electron diffraction data.[2]

Application Note: PDF analysis of amorphous Au2S3 allows for the determination of Au-S and

Au-Au bond distances, providing insights into the local coordination environment of gold and

sulfur atoms. This is critical for understanding the material's chemical reactivity and stability.

Experimental Protocol: X-ray PDF (X-PDF)
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Sample Preparation:

The amorphous Au2S3 powder is finely ground to ensure homogeneity.

The powder is loaded into a capillary tube (e.g., Kapton or glass) of a known diameter.

The capillary is sealed to prevent interaction with the atmosphere.

Data Acquisition:

High-energy X-ray diffraction data are collected at a synchrotron source to achieve high

momentum transfer (Q) values, which are essential for high real-space resolution.

Data are typically collected over a wide 2θ range.

An empty capillary measurement is also performed for background subtraction.

Data Processing:

The raw 2D diffraction data are integrated into a 1D intensity versus 2θ plot.

Corrections for background scattering, polarization, absorption, and Compton scattering

are applied.

The corrected data are normalized to obtain the total scattering structure function, S(Q).

The reduced pair distribution function, G(r), is obtained by a Fourier transform of the S(Q)

data.[3]

Data Analysis:

The experimental G(r) is compared with theoretical models of the Au2S3 structure.

Structural parameters such as bond lengths, coordination numbers, and atomic

displacement parameters are refined by fitting the model to the experimental data.
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Caption: A combined workflow for the characterization of amorphous Au2S3.
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Transmission Electron Microscopy (TEM)
TEM is a powerful microscopy technique for visualizing the morphology and structure of

materials at the nanoscale.

[4]Application Note: For amorphous Au2S3, TEM is used to confirm the absence of long-range

order (crystallinity) and to characterize the particle size and morphology. High-resolution TEM

(HRTEM) can provide insights into the short-range order. S[5]elected Area Electron Diffraction

(SAED) will show diffuse rings characteristic of an amorphous material.

Experimental Protocol: TEM Analysis

Sample Preparation:

A small amount of amorphous Au2S3 powder is dispersed in a suitable solvent (e.g.,

ethanol) using sonication.

A drop of the dispersion is placed onto a TEM grid (e.g., carbon-coated copper grid).

The solvent is allowed to evaporate completely.

Data Acquisition:

The TEM grid is loaded into the microscope.

Bright-field images are acquired at different magnifications to observe the overall

morphology.

HRTEM images are taken to investigate the atomic-level structure.

SAED patterns are collected from representative areas of the sample.

Data Analysis:

The HRTEM images are analyzed for the presence of any lattice fringes, which would

indicate crystallinity. The absence of such fringes confirms the amorphous nature. [6] *

The SAED patterns are examined for the presence of sharp diffraction spots (indicative of
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single crystals) or sharp rings (indicative of polycrystalline material). Diffuse, broad rings

confirm the amorphous state.

Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that probes the vibrational modes of

molecules and materials.

Application Note: Raman spectroscopy can be used to identify the characteristic vibrational

modes of Au-S bonds in amorphous Au2S3, providing information about the local bonding

environment. For gold(I) sulfide nanocrystals, intrinsic Raman modes have been identified at

265 cm⁻¹ and 329 cm⁻¹.

[7]***

Experimental Protocol: Raman Spectroscopy

Sample Preparation:

A small amount of the amorphous Au2S3 powder is placed on a microscope slide.

Data Acquisition:

The sample is placed under the objective of a Raman microscope.

A laser of a specific wavelength (e.g., 532 nm or 785 nm) is focused on the sample.

The scattered light is collected and analyzed by a spectrometer.

The laser power and acquisition time are optimized to obtain a good signal-to-noise ratio

without causing sample damage.

Data Analysis:

The positions and relative intensities of the Raman peaks are determined.

These are compared with theoretical calculations or data from related crystalline gold

sulfide compounds to assign the vibrational modes.
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Thermal Analysis
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in the amount of heat

required to increase the temperature of a sample and a reference as a function of temperature.

Application Note: For amorphous Au2S3, DSC can be used to determine the glass transition

temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm), if applicable.

These thermal properties are crucial for understanding the material's stability and processing

parameters.

[8][9]***

Experimental Protocol: DSC Analysis

Sample Preparation:

A few milligrams of the amorphous Au2S3 powder are accurately weighed into an

aluminum DSC pan.

The pan is hermetically sealed. An empty sealed pan is used as a reference.

Data Acquisition:

The sample and reference pans are placed in the DSC cell.

The temperature is ramped at a constant rate (e.g., 10 °C/min) over a desired temperature

range.

The heat flow to the sample is measured as a function of temperature.

Data Analysis:

The DSC thermogram is analyzed to identify thermal events.

The glass transition is observed as a step-like change in the heat flow.

Crystallization appears as an exothermic peak, and melting as an endothermic peak.
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Quantitative Data Summary

Analytical
Technique

Parameter

Typical Values for
Amorphous/Nanocr
ystalline Gold
Sulfides

Reference(s)

XAS (EXAFS) Au-S bond distance 2.31 - 2.325 Å

XPS
Au 4f7/2 Binding

Energy (Au(III))
~86.0 eV

S 2p3/2 Binding

Energy (Sulfide)
162.6 eV

Raman Spectroscopy Vibrational Modes 265 cm⁻¹, 329 cm⁻¹

Optical Absorption Optical Band Gap 1.8 ± 0.2 eV
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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